N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNGABMNAKKLT-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier–Haack Reagent-Mediated Formylation
The most prominent method involves the formation of the V. H. reagent in situ by reacting DMF with POCl₃. This reagent acts as a formylating agent, selectively introducing aldehyde groups onto aromatic rings bearing electron-donating groups such as methoxy or methyl substituents.
- Generation of the V. H. reagent:
DMF + POCl₃ → Vilsmeier reagent (iminium salt) - Electrophilic aromatic substitution:
- The reagent reacts with aromatic substrates, especially those with activating groups, to formylate at specific positions.
- Hydrolysis:
- The formylated intermediate is hydrolyzed to yield the aldehyde.
Research findings:
El-Gharably et al. (2022) demonstrated that treating hydrazones with V. H. reagent in an ice bath followed by heating yields formyl pyrazoles with high efficiency. Similarly, Kumar et al. (2019) improved yields of formyl pyrazoles by optimizing POCl₃ equivalents, indicating the importance of reagent stoichiometry and reaction conditions.
Conversion to Hydroxylamine Derivatives
Once the aromatic aldehyde is obtained, it can be converted into the hydroxylamine derivative through:
- Reduction of the aldehyde to the corresponding oxime , followed by further transformation into hydroxylamine.
- Direct nucleophilic substitution of the formyl group with hydroxylamine or its derivatives under controlled conditions.
Example:
The synthesis of hydroxylamine derivatives often involves the reaction of aldehyde intermediates with hydroxylamine hydrochloride in the presence of base, under reflux conditions, to form oximes, which can then be reduced or rearranged to hydroxylamines.
Specific Methodologies for the Target Compound
While no direct literature explicitly reports the synthesis of N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine , analogous methods can be adapted:
Alternative Approaches
- Hydrazone formation: Reacting the aldehyde with hydrazines to form hydrazones, which can be oxidized or reduced to hydroxylamines.
- Use of other formylating agents: Such as paraformaldehyde or formyl chloride, although these are less selective compared to V. H. reagent.
Data Table: Summary of Preparation Methods
Research Findings and Optimization Strategies
- Reagent Stoichiometry: Excess POCl₃ (up to 10 equivalents) enhances yield and regioselectivity in formylation reactions.
- Reaction Temperature: Lower temperatures (0–5°C) during V. H. reagent formation prevent side reactions; subsequent heating facilitates formylation,.
- Microwave Assistance: Microwave irradiation accelerates the reaction, reducing time and increasing yields.
- Substituent Effects: Electron-donating groups like methoxy facilitate formylation, while electron-withdrawing groups may require modified conditions.
Notes and Recommendations
- Purity of Precursors: Ensure high purity of aromatic precursors to avoid side reactions.
- Reaction Monitoring: Use TLC or NMR to monitor the progress of formylation and subsequent conversions.
- Safety Precautions: POCl₃ is corrosive; reactions should be performed in a well-ventilated fume hood with appropriate PPE.
- Environmental Considerations: Microwave-assisted and catalytic methods are preferred for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C16H17NO2
- Molecular Weight: 255.31 g/mol
- IUPAC Name: N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
The compound features a hydroxylamine functional group attached to a substituted ethylidene moiety, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.
- Anticancer Research: Hydroxylamines have shown promise as anticancer agents. Studies indicate that derivatives can inhibit key enzymes such as epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. For example, a related compound demonstrated an IC50 value of 7.2 nM against the NCI-H3255 cell line with the EGFR L858R mutation.
Biochemical Assays
The compound is utilized in biochemical assays to evaluate enzyme activities and protein interactions. Its ability to modulate enzyme functions suggests potential applications in drug development, particularly for metabolic pathways involved in disease processes.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. It can facilitate the development of new materials and chemical processes through various chemical reactions, including oxidation and reduction.
Case Study: EGFR Inhibition
A focused study on a hydroxylamine-based EGFR inhibitor revealed several noteworthy characteristics:
- High Brain Penetration: Essential for treating central nervous system tumors.
- Low Efflux: Reduced efflux compared to existing therapies enhances its therapeutic index.
- Selectivity: The inhibitor showed exquisite selectivity against over 400 human kinases with minimal off-target effects.
Mechanism of Action
The mechanism of action of N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methyl-Substituted Analogues
(a) N-(1-{4-[(3-Methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine (CAS 1049160-18-0)
- Structure : The methyl group on the benzyloxy substituent is at the meta position.
- Molecular Weight : 255.31 g/mol .
(b) N-(1-{4-[(4-Methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine (CAS 1049155-31-8)
- Structure : Methyl group at the para position on the benzyloxy substituent.
- Molecular Weight : 255.31 g/mol .
- Impact : The para substitution minimizes steric effects compared to ortho/meta isomers, possibly enhancing molecular symmetry and crystallinity.
Table 1: Positional Isomer Comparison
| Compound (Substituent Position) | CAS Number | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2-Methylphenylmethoxy (ortho) | Not Provided | 255.31 | Steric hindrance near ether linkage |
| 3-Methylphenylmethoxy (meta) | 1049160-18-0 | 255.31 | Moderate steric/electronic effects |
| 4-Methylphenylmethoxy (para) | 1049155-31-8 | 255.31 | Symmetrical substitution |
Functional Group Variants
(a) (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine
- Structure : Replaces the benzyloxy group with a 2,2,2-trifluoroethoxy moiety.
- Molecular Formula: C₁₀H₉F₃NO₂ (inferred from IUPAC name in ).
- Impact : The electron-withdrawing trifluoroethoxy group enhances polarity and may influence reactivity in nucleophilic environments .
(b) (NZ)-N-[1-(4-Dimethylaminophenyl)ethylidene]hydroxylamine (CAS 6310-87-8)
- Structure: Features a dimethylamino group at the para position.
- Molecular Weight : 178.23 g/mol; Density : 1.01 g/cm³; Boiling Point : 314.8°C .
Table 2: Functional Group Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | 2-Methylphenylmethoxy | 255.31 | Moderate lipophilicity |
| Trifluoroethoxy Analogue | CF₃CH₂O | ~221.12 (estimated) | High polarity, electron-withdrawing |
| Dimethylamino Analogue | N(CH₃)₂ | 178.23 | Enhanced solubility, electron-donating |
Halogen-Substituted Analogues
(a) N-(1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
- Structure : Fluorine atom at the para position of the benzyloxy group.
- Impact : Fluorine’s electronegativity increases stability against metabolic degradation compared to methyl groups .
(b) Ferimzone (CAS-linked compound in )
- Structure : Contains a pyrimidone-hydrazone core.
Biological Activity
N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, with the molecular formula and a molecular weight of approximately 255.31 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is characterized by a hydroxylamine functional group linked to an ethylidene moiety, which may influence its pharmacological properties.
Pharmacological Properties
Hydroxylamines are known to exhibit a variety of pharmacological activities, including:
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that hydroxylamines may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : There is evidence indicating that certain hydroxylamines can modulate inflammatory pathways.
The biological activity of this compound is thought to be mediated through interactions with specific biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
- Receptor Modulation : Binding to receptors can alter signaling pathways, impacting cellular responses and potentially leading to therapeutic outcomes.
Case Studies and Experimental Data
Recent studies have explored the synthesis and biological evaluation of this compound. For instance:
- Synthesis and Yield : The compound was synthesized using a multi-step process involving hydroxylamine derivatives and various reagents. The yield was optimized through techniques such as column chromatography, achieving high purity levels (≥95%) .
- Biological Testing : In vitro assays demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cellular Studies : Cellular assays revealed that treatment with this compound resulted in reduced inflammation markers in cultured macrophages, suggesting potential anti-inflammatory applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine | Contains fluorine substitution; different biological activities observed. | |
| N-(1-{3-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine | Similar structure; variations in reactivity noted. | |
| N-(1-{2-[4-(trifluoromethyl)phenoxy]phenyl}ethylidene)hydroxylamine | Incorporates trifluoromethyl group; enhanced lipophilicity and biological activity expected. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Schiff base formation between a hydroxylamine derivative and a substituted aromatic ketone. For example, condensation of hydroxylamine with a 4-[(2-methylphenyl)methoxy]phenylpropanone precursor under acidic or neutral conditions (e.g., methanol with catalytic HCl) is a plausible route . Optimizing pH (maintained at ~6 using HCl/MeOH) and reaction duration (5–7 days) enhances imine formation yield. Purification typically involves liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) and recrystallization from isopropanol .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the ethylidene imine (C=N) at ~160–165 ppm and aromatic substituents (e.g., 2-methylphenyl methoxy at ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₇H₁₇NO₂⁺ expected m/z ~279.1234).
- UV-Vis : λmax ~255 nm (π→π* transitions in conjugated aromatic systems) .
Advanced Research Questions
Q. How do substituents on the aromatic ring (e.g., 2-methylphenyl vs. 4-fluorophenyl) influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The 2-methylphenyl methoxy group enhances steric hindrance and electron-donating effects, reducing electrophilicity at the imine carbon compared to electron-withdrawing groups (e.g., 4-fluorophenyl in analogs) . Computational studies (DFT) can model charge distribution and predict regioselectivity. For experimental validation, kinetic studies under controlled conditions (e.g., hydrazine addition) paired with HPLC monitoring are recommended .
Q. What strategies resolve contradictions in biological activity data across assay systems for this compound?
- Methodological Answer :
- Purity Validation : Use HPLC (≥98% purity) to rule out impurities (e.g., MM0058.09-like byproducts) that may interfere with assays .
- Assay Standardization : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to confirm target engagement.
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies .
Q. How can impurity profiles be systematically characterized during large-scale synthesis?
- Methodological Answer :
- Analytical Workflow :
LC-MS : Detect low-abundance impurities (e.g., MM0058.09-like byproducts at m/z +16–30 Da).
Preparative HPLC : Isolate impurities for structural elucidation via NMR.
Stability Testing : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .
Q. What computational approaches predict the compound’s potential as a bioisostere in drug design?
- Methodological Answer :
- Molecular Docking : Compare binding affinities with target proteins (e.g., enzymes, receptors) against known bioisosteres (e.g., tetrazole analogs) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to assess compatibility with active sites.
- ADMET Prediction : Use tools like SwissADME to evaluate solubility and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
